N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide typically involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the N-methyl and propanamide groups. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the imidazole core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-methyl-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanamide |
InChI |
InChI=1S/C7H11N3O2/c1-8-6(11)3-2-5-4-9-7(12)10-5/h4H,2-3H2,1H3,(H,8,11)(H2,9,10,12) |
InChI Key |
KPFPKCJDBWFPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1=CNC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.